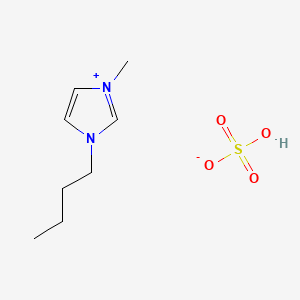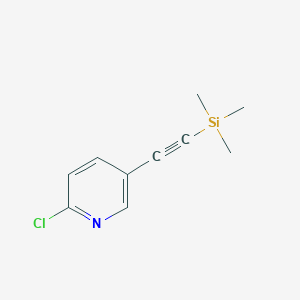
1-Butyl-3-methylimidazolium hydrogen sulfate
Übersicht
Beschreibung
1-Butyl-3-methylimidazolium hydrogen sulfate is an acidic ionic liquid . It is a greener alternative product with safer solvents and auxiliaries . It is colorless to light yellow solid, soluble in water and organic solvents such as acetonitrile and methanol . It is thermally stable and has good chemical stability .
Molecular Structure Analysis
The empirical formula of this compound is C8H16N2O4S . The molecular weight is 236.29 . The SMILES string is OS( [O-]) (=O)=O.CCCCn1cc [n+] ©c1 .Chemical Reactions Analysis
This compound can be used as an additive to accelerate current efficiency, lower power consumption, and enhance the surface morphology during the electrodeposition of zinc from acidic sulfate solutions . It can also be used as a catalyst for the preparation of 1,8-dioxo-octahydroxanthenes .Physical And Chemical Properties Analysis
The density, viscosity, refractive index, heat capacity, heat of dilution, ionic conductivity, and electrochemical stability of this compound were measured at room temperature or over a temperature range of 293.2 to 323.2 K .Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Organic Synthesis
1-Butyl-3-methylimidazolium hydrogen sulfate ([bmim]HSO4) has been widely used as an efficient and reusable acidic ionic liquid catalyst in various organic synthesis processes. It demonstrates excellent performance in the formylation of alcohols with ethyl formate, yielding good to excellent results at room temperature (Niknam, Zolfigol, Saberi, & Khonbazi, 2009). Additionally, it catalyzes the synthesis of 1,8-dioxo-octahydroxanthenes, with excellent yields in short reaction times (Niknam & Damya, 2009).
Synthesis of Dihydropyrimidinones and Selenoxo DHPMs
This ionic liquid has been employed in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones or 2-selenoxo DHPMs in a Biginelli type multi-component reaction, significantly reducing reaction time and yielding products in good to high yields (Mohammadi, Behbahani, Marandi, & Mirza, 2020).
Biofuel Production
The compound has been utilized as a solvent and acid catalyst for in-situ extractive transesterification of wet Nannochloropsis with methanol, a process crucial for biodiesel production. It yields a high crude biodiesel yield of about 95.28% under optimal conditions (Sun et al., 2017).
Pharmaceutical and Drug Discovery Research
[bmim]HSO4 has been loaded on graphene oxide and employed as a green, solid nanocatalyst for the preparation of polysubstituted pyrroles, some of which are fluorinated and significant in pharmaceutical and drug discovery research (Shekarchi & Behbahani, 2020).
Physicochemical Property Studies
Studies on the physicochemical properties of this compound, like its hygroscopic property, density, viscosity, melting point, and electrical conductivity, have provided valuable insights into the behavior of ionic liquids (Grishina, Ramenskaya, Gruzdev, & Kraeva, 2013).
Desulfurization Processes
This ionic liquid has been effectively used as an extractant and catalyst in the desulfurization process of diesel, showing high efficacy in sulfur removal from diesel fuel (Gao, Guo, Xing, Zhao, & Liu, 2010).
Wirkmechanismus
Target of Action
1-Butyl-3-methylimidazolium hydrogen sulfate primarily targets the process of zinc electrodeposition from acidic sulfate electrolyte . It interacts with the cathode during this process, affecting the current efficiency, power consumption, deposit morphology, and polarization behavior .
Mode of Action
This compound interacts with its targets by chemically etching the surface structure of the cathode during zinc electrodeposition . This interaction leads to changes in the current efficiency, power consumption, and deposit morphology . It has been found that the addition of this compound increases current efficiency, reduces power consumption, and improves the surface morphology .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electrodeposition of zinc from acidic sulfate solutions . The presence of this compound influences the polarization behavior of the cathode, which in turn affects the electroreduction of Zn2+ ions .
Pharmacokinetics
It’s known that the compound is primarily used in industrial applications, particularly in desulfurization processes
Result of Action
The action of this compound results in a more leveled and fine-grained cathodic deposit during the zinc electrodeposition process . It also has a pronounced inhibiting effect on Zn2+ electroreduction .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of water or H2O2 enhances the corrosion degree of the metal surface it interacts with . Furthermore, the model oil can inhibit the corrosivity of this compound .
Safety and Hazards
Zukünftige Richtungen
Ionic liquids like 1-Butyl-3-methylimidazolium hydrogen sulfate are being explored for their potential applications in various fields. For instance, they can be used in the fabrication of lithium-ion batteries, enabling the formation of greener and sustainable batteries for electrical energy storage .
Biochemische Analyse
Biochemical Properties
1-Butyl-3-methylimidazolium hydrogen sulfate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to enhance the catalytic efficiency of certain enzymes by providing a suitable microenvironment for their activity. For example, it can interact with enzymes involved in oxygen evolution reactions, such as γ-NiOOH, by promoting the formation of active sites and improving the overall catalytic performance . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and electrostatic interactions, thereby influencing their structure and function.
Cellular Effects
This compound has been found to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the thermal behavior of cellulose when used as a pretreatment agent, leading to changes in its crystallinity and thermal stability . Moreover, this compound can impact the surface morphology and polarization behavior of cells during electrodeposition processes, thereby affecting their overall function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to biomolecules through hydrogen bonding and electrostatic interactions, which can lead to enzyme inhibition or activation. For example, it has been shown to inhibit the electroreduction of Zn2+ ions during zinc electrodeposition by interacting with the cathode surface and altering the crystallographic orientation of the deposited zinc . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that it can promote the formation of γ-NiOOH and improve the performance of oxygen evolution reactions at specific concentrations . At higher concentrations, it can cause damage to the structural integrity of materials, leading to a reduction in activity. Long-term exposure to this compound can also result in changes in cellular function and stability, as observed in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, it can enhance the catalytic efficiency of enzymes and improve biochemical reactions. At higher dosages, it can exhibit toxic or adverse effects, such as damage to cellular structures and inhibition of enzyme activity . Threshold effects have been observed, indicating that there is a specific concentration range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. It can participate in the dissolution and pretreatment of cellulose, affecting its thermal stability and decomposition behavior . Additionally, it can interact with enzymes involved in oxygen evolution reactions, promoting the formation of active sites and enhancing catalytic performance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can localize to specific cellular compartments, influencing its accumulation and activity. For example, during the electrodeposition process, it can interact with the cathode surface and affect the distribution of zinc ions . Its transport and distribution properties are crucial for its effectiveness in various biochemical applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, its interaction with nickel foams during oxygen evolution reactions can lead to the formation of metal-organic thin films on the surface, enhancing the catalytic performance . Understanding its subcellular localization is essential for optimizing its use in biochemical processes.
Eigenschaften
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.H2O4S/c1-3-4-5-10-7-6-9(2)8-10;1-5(2,3)4/h6-8H,3-5H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCVJPJCRAEILX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047971 | |
| Record name | 1-Butyl-3-methylimidazolium hydrogensulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
262297-13-2 | |
| Record name | 1-Butyl-3-methylimidazolium hydrogensulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-3-methylimidazolium hydrogen sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-Dioxaspiro[4.5]decan-8-ylmethanol](/img/structure/B1588932.png)







![Furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1588949.png)



